2,4-Dimethyl-3-hexanone
Overview
Description
2,4-Dimethyl-3-hexanone is an organic compound with the molecular formula C8H16O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is also known as 2,4-Dimethyl hexanone-3. It is a colorless liquid with a distinct odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethyl-3-hexanone can be synthesized through several methods. One common method involves the oxidation of 2,4-dimethyl-3-hexanol using oxidizing agents such as chromic acid or potassium permanganate. The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation.
Another method involves the Friedel-Crafts acylation of 2,4-dimethylhexane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds through the formation of a carbocation intermediate, which then reacts with the acetyl chloride to form the desired ketone.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic dehydrogenation of 2,4-dimethyl-3-hexanol. This process involves passing the alcohol over a metal catalyst, such as copper or platinum, at high temperatures. The catalyst facilitates the removal of hydrogen atoms from the alcohol, resulting in the formation of the ketone.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-3-hexanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: It can be reduced to 2,4-dimethyl-3-hexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carbonyl group in this compound can undergo nucleophilic substitution reactions with nucleophiles like hydrazine or hydroxylamine to form hydrazones or oximes, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid; acidic conditions, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Hydrazine, hydroxylamine; usually in the presence of a base like pyridine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: 2,4-Dimethyl-3-hexanol.
Substitution: Hydrazones, oximes.
Scientific Research Applications
2,4-Dimethyl-3-hexanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other ketones and alcohols.
Biology: The compound is used in studies involving enzyme-catalyzed reactions, as it can serve as a substrate for various oxidoreductases.
Medicine: Research into the pharmacological properties of this compound has explored its potential as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used as a solvent and as an intermediate in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-3-hexanone in chemical reactions involves the reactivity of the carbonyl group. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. In reduction reactions, nucleophiles such as hydride ions attack the carbonyl carbon, leading to the formation of an alcohol. In substitution reactions, nucleophiles like hydrazine or hydroxylamine attack the carbonyl carbon, resulting in the formation of hydrazones or oximes.
Comparison with Similar Compounds
2,4-Dimethyl-3-hexanone can be compared with other similar ketones, such as:
3-Hexanone: Lacks the methyl groups at positions 2 and 4, making it less sterically hindered and more reactive in certain reactions.
2,4-Dimethyl-2-pentanone: Similar structure but with a different carbon chain length, affecting its physical properties and reactivity.
2,4-Dimethyl-3-pentanone: Similar structure but with a shorter carbon chain, leading to differences in boiling point and solubility.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various chemical processes.
Properties
IUPAC Name |
2,4-dimethylhexan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-5-7(4)8(9)6(2)3/h6-7H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAPVPGZDHJUTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70940080 | |
Record name | 2,4-Dimethylhexan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70940080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18641-70-8 | |
Record name | 3-Hexanone, 2,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018641708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dimethylhexan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70940080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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